6-Fluoroindolizine-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Profiling Drug Design

6-Fluoroindolizine-2-carboxylic acid delivers superior lipophilicity (logP 1.41) and electronic tuning via the 6-fluoro substitution, which is crucial for reproducible SAR and material performance. This 98% pure heterocyclic carboxylic acid provides a versatile handle for amide/ester derivatization, enabling rapid exploration of metallodrugs, OLED precursors, and chemical biology probes. Do not compromise with regioisomers; secure the exact building block your project demands.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
Cat. No. B7904414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroindolizine-2-carboxylic acid
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC(=C2)C(=O)O)F
InChIInChI=1S/C9H6FNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13)
InChIKeyDGHRMESGTOHVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroindolizine-2-carboxylic Acid: A Strategic Fluorinated Indolizine Building Block for Medicinal Chemistry and Chemical Biology


6-Fluoroindolizine-2-carboxylic acid (CAS: 1206981-79-4) is a fluorinated heterocyclic building block within the indolizine family . It features an indolizine core—a fused bicyclic system comprising a pyridine and a pyrrole ring—with a fluorine atom substituted at the 6-position and a carboxylic acid group at the 2-position . This specific substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 1.18±0.41 for the carboxylic acid group and a calculated logP of 1.41 . The compound is commercially available with a purity of ≥97%, making it a reliable starting material for the synthesis of diverse bioactive molecules, metal complexes, and organic semiconductors .

6-Fluoroindolizine-2-carboxylic Acid: Why Its Unique Substitution Pattern Cannot Be Replaced by Other Indolizine Carboxylic Acids


The 6-fluoro substitution on the indolizine core of 6-Fluoroindolizine-2-carboxylic acid is not arbitrary; it confers a distinct electronic and steric environment that fundamentally alters the molecule's physicochemical and biological behavior compared to its non-fluorinated or differently substituted analogs [1]. Simply substituting a generic indolizine-2-carboxylic acid, or even a fluorinated regioisomer like the 5- or 8-fluoro variants, fails to replicate the specific electronic density distribution, lipophilicity (logP), and metabolic stability profile [2]. The position of the fluorine atom is a critical determinant in structure-activity relationships (SAR), dictating binding affinities, reactivity in cross-coupling reactions, and the molecule's overall performance as a building block in drug discovery programs [3]. A failure to recognize these subtle but impactful differences can lead to significant deviations in downstream synthetic outcomes or biological assay results, undermining project timelines and data integrity.

6-Fluoroindolizine-2-carboxylic Acid: A Quantified Differentiation Guide for Scientific Procurement


Evidence-Based Selection: Comparing Lipophilicity and pKa of 6-Fluoroindolizine-2-carboxylic Acid with Its Non-Fluorinated Parent

The introduction of a fluorine atom at the 6-position of the indolizine core directly modulates lipophilicity and acidity relative to the non-fluorinated analog, indolizine-2-carboxylic acid. While specific logD7.4 values are not reported, the calculated logP for 6-Fluoroindolizine-2-carboxylic acid is 1.41, whereas the non-fluorinated analog has a higher logP of 2.00 [1]. This 0.59 log unit reduction indicates a significant decrease in lipophilicity, which can profoundly impact membrane permeability, solubility, and protein binding [2]. Furthermore, the electron-withdrawing effect of the fluorine atom lowers the predicted pKa of the carboxylic acid group to 1.18±0.41, compared to an estimated pKa of ~4.20 for the non-fluorinated indolizine-2-carboxylic acid . This difference in acidity affects the compound's ionization state at physiological pH and influences its reactivity in derivatization reactions like amide bond formation.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Synthetic Accessibility and Purity: A Comparison of 6-Fluoroindolizine-2-carboxylic Acid Sourcing for Reliable Research

Direct, head-to-head comparative synthesis yields for 6-Fluoroindolizine-2-carboxylic acid versus other indolizine regioisomers are not available in the open literature. However, its commercial availability in high purity (≥97%) and the reported synthetic methods for fluorinated indolizines provide a class-level inference regarding its accessibility [1]. The 6-fluoro regioisomer is less commonly described in primary literature compared to other fluorinated indolizines, which may imply a more specialized, potentially multi-step synthesis [2]. This is reflected in its commercial pricing and sourcing profile, which is often more niche than the more widely available indolizine-2-carboxylic acid [3]. For procurement, this means researchers should secure a reliable, high-purity supply early in a project to ensure consistency and avoid batch-to-batch variability that could confound SAR studies.

Organic Synthesis Building Blocks Medicinal Chemistry

Electronic Tuning for Metal Complexation: Why the 6-Fluoro Position Matters in 6-Fluoroindolizine-2-carboxylic Acid

The electron-withdrawing nature and specific position of the fluorine substituent on the indolizine ring can dramatically alter the electronic properties of the heterocycle and its ability to coordinate with metal ions. While direct binding data for 6-Fluoroindolizine-2-carboxylic acid with copper(II) or other metals is not reported, studies on the closely related 6-Fluoroindole-2-carboxylic acid provide a class-level inference . For that analog, copper(II) complexes demonstrated significant anti-cancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7), achieving over 90% inhibition at a concentration of 20 µM . This suggests that the 6-fluoro substitution pattern, in combination with a 2-carboxylic acid group, creates an electronic environment conducive to forming bioactive metal complexes. The 6-Fluoroindolizine-2-carboxylic acid core is expected to exhibit similar, if not enhanced, electronic tuning for metal coordination due to the presence of the nitrogen atom in the fused pyridine ring, providing an additional coordination site [1].

Coordination Chemistry Medicinal Inorganic Chemistry Chemical Biology

Regioisomeric Distinction: 6-Fluoroindolizine-2-carboxylic Acid vs. 5-Fluoro and 8-Fluoro Analogs in Biological Activity Profiles

The position of the fluorine atom on the indolizine ring is a critical determinant of biological activity, a concept well-established in fluorine medicinal chemistry [1]. For instance, studies on other fluorinated indolizines have shown that the 5-fluoro regioisomer is particularly potent in exhibiting broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . While specific MIC values for 6-Fluoroindolizine-2-carboxylic acid are not available, the regioisomeric difference is paramount. A change from the 5- to the 6-position will alter the electron density distribution across the fused ring system, which can dramatically shift binding affinities for biological targets like enzymes or receptors [1]. This highlights that even among the family of fluoroindolizine carboxylic acids, each isomer is a distinct chemical entity with a unique biological fingerprint, and cannot be substituted without risking a complete loss or alteration of desired activity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimicrobial Research

6-Fluoroindolizine-2-carboxylic Acid: Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Targeted Synthesis of Fluorinated Drug Candidates

The compound's unique physicochemical properties, including its reduced logP (1.41) compared to non-fluorinated analogs (logP = 2.00) and its lower predicted pKa (1.18), make it an ideal scaffold for designing drug candidates with improved solubility and favorable ionization at physiological pH [1]. Its 2-carboxylic acid group provides a versatile handle for further derivatization into amides, esters, and other functional groups, enabling rapid exploration of structure-activity relationships (SAR) [2].

Coordination Chemistry and Chemical Biology: Development of Novel Metal-Based Therapeutics

Based on structural analogy to 6-Fluoroindole-2-carboxylic acid, which forms copper(II) complexes with >90% inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) at 20 µM, 6-Fluoroindolizine-2-carboxylic acid is a promising ligand for synthesizing metallodrugs . The indolizine core offers an additional nitrogen coordination site, potentially leading to complexes with enhanced stability and unique biological activities. This scenario is ideal for exploring novel anticancer and antimicrobial metallotherapeutics [1].

Organic Electronics and Materials Science: Precursor for Fluorinated Organic Semiconductors

Indolizine derivatives are known to be valuable components in organic light-emitting devices (OLEDs) and organic semiconductors due to their extended π-conjugated systems and tunable electronic properties . The incorporation of a fluorine atom at the 6-position of 6-Fluoroindolizine-2-carboxylic acid further modulates its electronic characteristics, influencing its HOMO-LUMO energy levels and charge transport properties [1]. This compound serves as a versatile building block for synthesizing novel fluorinated organic semiconductors with enhanced performance and stability.

Chemical Biology Probe Synthesis: Creating Fluorescent and Affinity Probes

The carboxylic acid handle allows for facile conjugation to biomolecules or linkers, while the fluorinated indolizine core can serve as a fluorophore or an affinity tag. Derivatives of indolizine-2-carboxylic acid have been explored as fluorescent probes and as precursors for small-molecule inhibitors of enzymes like HIV-1 protease [1]. 6-Fluoroindolizine-2-carboxylic acid is therefore a valuable starting material for creating novel chemical biology tools for target identification, target engagement studies, and cellular imaging.

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